molecular formula C8H14INO2 B049144 1-Boc-3-iodoazetidine CAS No. 254454-54-1

1-Boc-3-iodoazetidine

Cat. No.: B049144
CAS No.: 254454-54-1
M. Wt: 283.11 g/mol
InChI Key: XPDIKRMPZNLBAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-3-Iodoazetidine can be synthesized through the iodination of 1-Boc-3-hydroxyazetidine. The reaction involves the use of triphenylphosphine, imidazole, and iodine in toluene. The reaction mixture is heated to reflux and stirred for a few hours, followed by cooling to room temperature and further stirring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and halogenation reactions. The compound is often produced in small quantities for research and development purposes .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-Iodoazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Cross-Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products:

Scientific Research Applications

Applications Overview

1-Boc-3-iodoazetidine is utilized across multiple domains, including:

  • Organic Synthesis: Acts as an intermediate in the synthesis of various organic compounds.
  • Medicinal Chemistry: Plays a role in drug development and biological research.
  • Biochemical Research: Involved in studies related to cellular processes and signaling pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the azetidine ring into larger molecules, which is crucial for developing new pharmaceuticals. The compound can be used to synthesize derivatives that exhibit biological activity.

Application TypeDescription
Synthesis of Azetidine DerivativesUsed to create various azetidine-based compounds with potential therapeutic effects.
FunctionalizationEnables the incorporation of iodine into organic frameworks, facilitating further chemical reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug design, particularly as a precursor for bioactive molecules. Its properties make it suitable for targeting specific biological pathways.

Case Study:
A study published in the ACS Applied Materials & Interfaces demonstrated that this compound could enhance lithium anode protection in batteries by acting as a protective agent during lithium deposition processes . This application showcases its utility beyond traditional organic synthesis.

Biochemical Research

The compound is also relevant in various biochemical assays and research areas, including:

  • Cell Biology: Investigated for its effects on cell cycle regulation and apoptosis.
  • Immunology: Used to study immune responses and inflammation pathways.
Research AreaSpecific Applications
Cell Cycle/DNA DamageInvestigated for its role in modulating cell cycle checkpoints.
ApoptosisStudied for its potential to induce or inhibit programmed cell death.
GPCR SignalingExplored for interactions with G-protein-coupled receptors, impacting neuronal signaling pathways .

Mechanism of Action

The mechanism of action of 1-Boc-3-Iodoazetidine in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution and cross-coupling reactions. In the context of lithium-oxygen batteries, it enhances the stability of the lithium anode by forming a protective layer on the surface, which prevents degradation and improves rechargeability .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its iodine substituent, which makes it highly reactive in substitution and cross-coupling reactions. This reactivity is leveraged in the synthesis of complex molecules and in applications such as battery technology .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-Boc-3-iodoazetidine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves halogenation or substitution reactions. For example, a visible light/silane-mediated procedure using phenyl acrylate, this compound, and TTMSS in anhydrous t-BuOH achieves a 79% yield after purification by flash chromatography (40% Et₂O in petroleum ether) . Purity validation requires NMR (¹H/¹³C), HPLC, and mass spectrometry. Ensure integration of diagnostic peaks (e.g., Boc-group protons at ~1.4 ppm) and absence of unreacted iodine precursors.

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential iodine volatility. Waste must be segregated and processed by certified hazardous waste contractors to prevent environmental contamination. Secondary containment is advised for spills .

Q. How should researchers design experiments to characterize the stability of this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via TLC, NMR, or LC-MS. For quantitative analysis, use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Document deviations in iodine content or Boc-group cleavage .

Q. What ethical and methodological considerations apply when incorporating this compound into collaborative or high-throughput studies?

  • Methodological Answer : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for project design. Document safety protocols and waste management plans in shared repositories. Use electronic lab notebooks (ELNs) for real-time data tracking and audit trails. Address intellectual property concerns via material transfer agreements (MTAs) .

Q. Key Considerations for Researchers

  • Data Contradictions : Address spectral inconsistencies by replicating experiments under identical conditions and consulting crystallographic data if available .
  • Advanced Design : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure mechanistic studies .
  • Ethical Compliance : Align safety and documentation practices with institutional guidelines (e.g., WHO-informed consent templates for collaborative studies) .

Properties

IUPAC Name

tert-butyl 3-iodoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14INO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDIKRMPZNLBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451431
Record name 1-Boc-3-iodoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254454-54-1
Record name 1-Boc-3-iodoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-iodoazetidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 3-[(methylsulfonyl)oxy]-1-azetidinecarboxylate (prepared as described in Synlett 1998, 379; 5.0 g, 19.9 mmol), and potassium iodide (16.5 g, 99.4 mmol) in N,N-dimethylformamide (25 mL), was heated at 100° C. for 42 h. The cooled mixture was partitioned between water and ethyl acetate, and the layers separated. The organic phase was dried over MgSO4, concentrated under reduced pressure and the residue azeotroped with xylene. The crude product was purified by flash column chromatography (dichloromethane as eluant) to give the title compound, 3.26 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.35 g, 19.3 mmol) in toluene (200 mL) was added imidazole (3.95 g, 58.0 mmol), triphenylphosphine (10.1 g, 38.7 mmol) and iodine (7.36 g, 29.0 mmol). The mixture was heated for 100° C. for 1 h, cooled to room temperature, then poured into sodium bicarbonate aqueous solution (30 mL). Excess triphenylphosphine was destroyed by addition of iodine until iodine coloration persisted in organic layer. The organic layer was separated and washed with saturated sodium thiosulfate aqueous solution, dried over sodium sulfate. The crude product was purified by silica gel column chromatography (hexane-ethyl acetate=9:1 to 1:1) to gave the title compound (5.42 g, 99%) as clear oil.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
7.36 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.5 g, 0.020 mol) in toluene (200 mL) was treated with imidazole (4.08 g, 0.060 mol), triphenylphosphine (0.60 g, 0.040 mol), and iodine (7.62 g, 0.030 mol). The mixture was heated at 100° C. for 1 h. It was then cooled to room temperature and poured into saturated NaHCO3 solution (30 mL). Excess triphenylphosphine was destroyed by addition of iodine until iodine coloration persisted in organic layer. The mixture was washed with 5% Na2SO3 solution, dried over Na2SO4, and evaporated in vacuo. The residue was purified by silica-gel column chromatography to afford 206a (5.31 g, 93%). MS-ESI: [M+H]+ 284.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Boc-3-iodoazetidine
1-Boc-3-iodoazetidine
1-Boc-3-iodoazetidine
1-Boc-3-iodoazetidine
1-Boc-3-iodoazetidine

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